molecular formula C14H17FN4O B11208121 1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11208121
M. Wt: 276.31 g/mol
InChI Key: RTMNISMLXYDEMP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of Azide: The starting material, 4-fluoroaniline, is converted to 4-fluorophenyl azide using sodium azide and a suitable solvent.

    Preparation of Alkyne: Pentylamine is reacted with propargyl bromide to form N-pentylpropargylamine.

    Cycloaddition: The azide and alkyne are then subjected to CuAAC conditions, typically using copper sulfate and sodium ascorbate in a solvent like water or ethanol, to form the triazole ring.

    Amidation: The resulting triazole is then reacted with a carboxylic acid derivative, such as ethyl chloroformate, to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the fluorophenyl group in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H17FN4O

Molecular Weight

276.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-pentyltriazole-4-carboxamide

InChI

InChI=1S/C14H17FN4O/c1-2-3-4-9-16-14(20)13-10-19(18-17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,16,20)

InChI Key

RTMNISMLXYDEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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